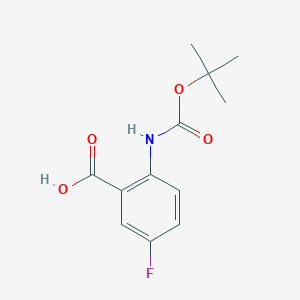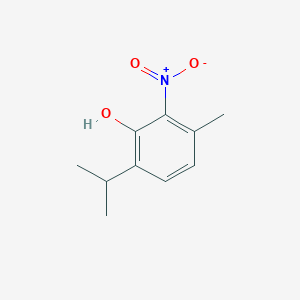
5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, also known as MMB-2, is a heterocyclic compound that belongs to the benzoxazine family. It is a synthetic aromatic compound that has been studied for its potential applications in the fields of medicine, chemistry, and materials science.
Scientific Research Applications
Synthesis of Pyrazoloquinazolinones
5-Methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione has been involved in the synthesis of pyrazoloquinazolinones. Reactions with anions of 1,4-dihydro-5H-pyrazol-5-ones lead to these compounds, highlighting its role in facilitating nucleophilic attacks in chemical syntheses (Sircar, Capiris, & Kesten, 1981).
Heterocyclic Synthesis
In heterocyclic synthesis, it reacts with alkylidenephosphoranes to produce various compounds like substituted quinolines, benzazepines, and indanone derivatives. This shows its versatility in generating a range of heterocyclic structures (Kamel & Abdou, 2007).
One-Pot Synthesis of Phthalazine Dione Derivatives
It's used in an efficient one-pot synthesis method for phthalazine dione derivatives. This process involves a four-component condensation reaction, showcasing its efficacy in multi-component chemical reactions (Torkian, Dabiri, Salehi, & Bararjanian, 2011).
Preparation of Benzoxazine Dimer Complexes
This compound also plays a role in the preparation of benzoxazine dimer complexes. These complexes can be thermally decomposed to obtain nano-structured ceria (CeO2), indicating its potential in materials science and nanotechnology applications (Veranitisagul et al., 2011).
Synthesis of Imidazoquinolines
Furthermore, it is involved in the synthesis of imidazoquinolines through domino reactions with acetonitriles. This demonstrates its applicability in the synthesis of complex and biologically significant molecules (Iminov et al., 2008).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione involves the condensation of 3-methoxybenzamide with ethyl chloroformate, followed by cyclization with methylamine and oxidation with potassium permanganate.", "Starting Materials": [ "3-methoxybenzamide", "ethyl chloroformate", "methylamine", "potassium permanganate" ], "Reaction": [ "Step 1: 3-methoxybenzamide is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ethyl ester.", "Step 2: The ethyl ester is then treated with methylamine to form the corresponding amide.", "Step 3: Cyclization of the amide is achieved by heating with a strong acid such as hydrochloric acid to form the benzoxazine ring.", "Step 4: The resulting product is then oxidized with potassium permanganate to form the final compound, 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione." ] } | |
CAS RN |
91105-97-4 |
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
5-methoxy-1-methyl-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C10H9NO4/c1-11-6-4-3-5-7(14-2)8(6)9(12)15-10(11)13/h3-5H,1-2H3 |
InChI Key |
SBDOXZYEPLBJEK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=CC=C2)OC)C(=O)OC1=O |
Canonical SMILES |
CN1C2=C(C(=CC=C2)OC)C(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2R)-2-[2-(trimethylsilyl)ethynyl]cyclohexan-1-ol](/img/structure/B1368854.png)






![7-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1368866.png)



![2-[4-(Chloromethyl)phenyl]propanoic acid](/img/structure/B1368878.png)